N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3.2ClH/c1-21-5-4-19-18(21)23-8-6-22(7-9-23)12-17(24)20-11-14-2-3-15-16(10-14)26-13-25-15;;/h2-5,10H,6-9,11-13H2,1H3,(H,20,24);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSHCBHTEXGLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment of the Imidazole Ring: The imidazole ring is synthesized separately and then attached to the piperazine ring through a nucleophilic substitution reaction.
Coupling with the Benzo[d][1,3]dioxole Moiety: The final step involves coupling the benzo[d][1,3]dioxole moiety with the imidazole-piperazine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a benzodioxole group, acetamide linker, and a piperazine-imidazole pharmacophore. Below is a comparative analysis with structurally related molecules from the evidence:
Key Observations
Benzodioxole Derivatives :
- The target compound and 27k share the benzodioxole-methanamine moiety, but 27k incorporates a nitroimidazole instead of a piperazine-imidazole group. This substitution may influence redox activity or target selectivity.
- Compound 72 uses a cyclopropane-carboxamide linker, offering conformational rigidity compared to the target’s flexible acetamide bridge.
Piperazine-Imidazole Pharmacophores :
- Piperazine-imidazole hybrids are rare in the evidence. However, 9c and 5 highlight the importance of heterocyclic diversity (e.g., thiazole-triazole vs. benzimidazole) in modulating bioactivity.
Synthetic Strategies :
- The target compound’s synthesis likely parallels 27k (amide bond formation) and 72 (coupling reagents like HATU). Yields for similar reactions range from 27% to 55%, emphasizing challenges in purifying complex hybrids .
Solubility and Salt Forms :
- The dihydrochloride salt of the target compound contrasts with neutral analogs like 9c , suggesting improved solubility for in vivo applications.
Spectroscopic and Analytical Characterization
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound of increasing interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 319.25 g/mol. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer properties : Many derivatives have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial effects : The imidazole ring is known for its antibacterial and antifungal properties.
Anticancer Activity
A study examining the anticancer potential of related compounds found that those containing the benzo[d][1,3]dioxole structure exhibited IC50 values ranging from 7.4 μM to 25.72 μM against different cancer cell lines. For instance, a related compound demonstrated effective apoptosis induction in MCF cell lines, leading to significant tumor growth suppression in vivo .
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 7.4 | MCF | Apoptosis induction |
| Compound B | 25.72 | U87 glioblastoma | Cytotoxicity |
| Compound C | 45.2 | Various cancer types | PI3K pathway inhibition |
Antimicrobial Activity
The antimicrobial activity of related compounds has been documented extensively. Compounds similar to this compound have shown effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported at as low as 0.015 mg/mL .
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound D | 0.015 | Staphylococcus aureus |
| Compound E | 0.025 | Escherichia coli |
| Compound F | 0.030 | Bacillus subtilis |
Case Study 1: Anticancer Efficacy
In an in vivo study, a derivative of this compound was tested on tumor-bearing mice. Results indicated a marked reduction in tumor size compared to control groups, suggesting that the compound effectively targets cancer cells while sparing normal tissues .
Case Study 2: Antimicrobial Effectiveness
Another study focused on the antimicrobial properties where derivatives were tested against various pathogens. The results demonstrated significant bactericidal activity with some derivatives outperforming traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
